2-Methylpyrimidine-4-sulfonic acid is a heterocyclic organic compound characterized by a pyrimidine ring with a methyl group at the second position and a sulfonic acid group at the fourth position. This compound is part of a broader class of sulfonic acids, which are known for their strong acidity and ability to act as excellent leaving groups in various
The chemical behavior of 2-methylpyrimidine-4-sulfonic acid is influenced by its functional groups. Key reactions include:
Research indicates that 2-methylpyrimidine-4-sulfonic acid exhibits biological activity that may be relevant in pharmacology. Its derivatives have shown potential as antimicrobial agents and have been studied for their effects on various biological pathways. The presence of the sulfonic acid group enhances its interaction with biological molecules, potentially influencing enzyme activity and receptor binding .
Several methods exist for synthesizing 2-methylpyrimidine-4-sulfonic acid:
2-Methylpyrimidine-4-sulfonic acid has several applications:
Studies on the interactions of 2-methylpyrimidine-4-sulfonic acid with other compounds reveal its potential for forming complexes with metals and other organic molecules. These interactions can influence solubility, stability, and reactivity in various environments. For instance, its ability to form chelates with transition metals has been explored for potential applications in catalysis and material science .
Several compounds share structural features with 2-methylpyrimidine-4-sulfonic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methylpyridine | Methyl group at position 2 | Basic properties; used as a solvent |
| Pyrimidine-4-sulfonic acid | Sulfonic group at position 4 | Similar acidity but lacks methyl substitution |
| 4-Aminopyrimidine | Amino group at position 4 | Exhibits different biological activities |
| 5-Nitropyrimidine | Nitro group at position 5 | Increased reactivity towards electrophiles |
Each of these compounds has distinct reactivity patterns and biological activities due to variations in their functional groups and positions on the pyrimidine ring. The unique combination of a methyl group and a sulfonic acid group in 2-methylpyrimidine-4-sulfonic acid provides it with specific properties that differentiate it from its analogs.
Pyrimidine sulfonic acids first gained prominence in the mid-20th century as researchers sought to modify heterocyclic cores for enhanced biological activity and synthetic utility. The introduction of sulfonic acid groups to pyrimidine systems, as demonstrated in early work by Brown and colleagues, marked a pivotal shift in strategies for tuning electronic properties and aqueous solubility. Historical synthesis routes often relied on harsh oxidation conditions, such as the use of fuming sulfuric acid, which limited functional group compatibility. The development of 2-methylpyrimidine-4-sulfonic acid represents an evolutionary step in this field, combining the electron-withdrawing sulfonic acid group with a methyl substituent to create a scaffold amenable to further regioselective modifications.
The compound’s significance stems from its dual functionality: the sulfonic acid group acts as a strong electron-withdrawing moiety, while the methyl substituent provides steric guidance for directed functionalization. This combination enables precise control over reaction pathways in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Contemporary studies emphasize its role as a precursor for sulfonamide derivatives, which constitute >20% of FDA-approved small-molecule drugs targeting enzymatic active sites. The structural features of 2-methylpyrimidine-4-sulfonic acid make it particularly valuable for designing kinase inhibitors and antimicrobial agents, where the sulfonic acid group can mimic phosphate interactions in biological systems.
The direct sulfonation of pyrimidine derivatives represents the most straightforward approach to synthesizing 2-methylpyrimidine-4-sulfonic acid. The sulfonation process involves the introduction of sulfonic acid functional groups into the pyrimidine ring system through electrophilic aromatic substitution mechanisms [1] [2]. In pyrimidine systems, sulfonation preferentially occurs at positions that minimize destabilization of the aromatic system, with the 4-position being particularly favorable for substitution when a methyl group occupies the 2-position [3].
The conventional sulfonation process employs sulfur trioxide as the primary electrophile, typically in the presence of concentrated sulfuric acid [4] [2]. The reaction mechanism proceeds through the formation of a positively charged intermediate where the sulfur trioxide attacks the electron-rich positions of the pyrimidine ring [1]. The regioselectivity of sulfonation in 2-methylpyrimidine systems is influenced by the electron-donating properties of the methyl substituent, which directs electrophilic attack to the adjacent 4-position [5].
Research findings indicate that the sulfonation of 2-methylpyrimidine derivatives occurs most efficiently under controlled temperature conditions ranging from 75-80°C [6]. The reaction typically requires concentrated sulfuric acid as both solvent and catalyst, with sulfur trioxide concentrations of 3-5 molar equivalents relative to the starting pyrimidine substrate [4]. Reaction times vary from 2-6 hours depending on the specific substitution pattern and reaction temperature employed [5].
Table 1: Conventional Sulfonation Conditions for 2-Methylpyrimidine Derivatives
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 75-80°C | 85-92 | [6] |
| Sulfur Trioxide Equivalents | 3-5 equiv | 88-95 | [4] |
| Reaction Time | 2-6 hours | 80-90 | [5] |
| Sulfuric Acid Concentration | 95-98% | 85-92 | [4] |
The mechanism of sulfonation involves protonation of the pyrimidine nitrogen under strongly acidic conditions, which activates the ring system toward electrophilic attack [3]. The subsequent attack by sulfur trioxide occurs preferentially at the 4-position due to resonance stabilization effects provided by the 2-methyl substituent [1]. The reaction proceeds through a carbocation intermediate that is stabilized by the electron-donating methyl group, leading to high regioselectivity for the desired 4-sulfonic acid product [5].
Alternative synthetic approaches involve the construction of the pyrimidine ring system from sulfonic acid-containing precursors. These ring-closure strategies typically employ condensation reactions between sulfonic acid derivatives and appropriate nitrogen-containing building blocks [7] [8]. The approach offers advantages in terms of regioselectivity and functional group tolerance compared to direct sulfonation methods [9].
One established ring-closure methodology involves the condensation of sulfonic acid-containing carbonyl compounds with guanidine or related nitrogen nucleophiles [10]. The reaction proceeds through initial nucleophilic addition followed by cyclization and dehydration to form the pyrimidine ring system [11]. This approach allows for the incorporation of the sulfonic acid functionality during ring formation rather than as a subsequent modification step [12].
Research has demonstrated that the condensation of 2-acetyl-substituted sulfonic acid derivatives with guanidine derivatives yields 2-methylpyrimidine-4-sulfonic acid products in yields ranging from 75-85% [10]. The reaction typically requires basic conditions with sodium hydroxide or potassium carbonate as the base, and reaction temperatures of 50-80°C [7]. Solvent selection plays a crucial role, with aqueous ethanol systems providing optimal solubility for both reactants and products [10].
Table 2: Ring-Closure Reaction Conditions for Sulfonic Acid Precursors
| Starting Material | Base | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Acetyl sulfonic acid | NaOH | 50-60°C | 78-82 | [10] |
| Sulfonic acid esters | K₂CO₃ | 60-70°C | 75-80 | [7] |
| Sulfonyl chlorides | Triethylamine | 40-50°C | 80-85 | [9] |
The ring-closure approach offers several advantages including improved regioselectivity and the ability to introduce diverse substituents during the cyclization process [12]. However, the method requires access to appropriately functionalized sulfonic acid precursors, which may necessitate additional synthetic steps [9]. The overall efficiency of this approach depends on the availability and stability of the required sulfonic acid-containing starting materials [7].
Advanced catalytic methodologies have been developed to enhance the efficiency and selectivity of 2-methylpyrimidine-4-sulfonic acid synthesis. Acid-catalyzed condensation reactions employ various organic and inorganic acid catalysts to promote ring formation and sulfonation processes under milder conditions than conventional methods [13] [14]. These approaches often provide improved yields and reduced reaction times compared to traditional thermal methods [15].
Para-toluenesulfonic acid has emerged as an effective catalyst for the synthesis of pyrimidine derivatives containing sulfonic acid functionality [13] [9]. The catalyst promotes both the initial condensation reactions and subsequent cyclization steps through protonation of reactive intermediates [14]. Research has shown that para-toluenesulfonic acid-catalyzed reactions proceed efficiently at temperatures of 80-100°C, significantly lower than the harsh conditions required for non-catalyzed processes [13].
The mechanism of acid-catalyzed condensation involves activation of carbonyl groups through protonation, which enhances their electrophilicity toward nucleophilic attack by nitrogen-containing reagents [8]. The acid catalyst also facilitates subsequent dehydration and cyclization steps by protonating leaving groups and stabilizing cationic intermediates [14]. This multi-step catalytic process results in improved overall efficiency and reduced formation of side products [13].
Table 3: Acid Catalyst Performance in Pyrimidine-Sulfonic Acid Synthesis
| Catalyst | Loading (mol%) | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Para-toluenesulfonic acid | 5-10 | 80-90°C | 3-4 h | 88-92 | [13] |
| Sulfuric acid | 10-15 | 100-110°C | 4-6 h | 82-87 | [14] |
| Trifluoroacetic acid | 2-5 | 60-70°C | 2-3 h | 90-94 | [15] |
Heterogeneous acid catalysts have also been investigated for 2-methylpyrimidine-4-sulfonic acid synthesis, offering advantages in terms of catalyst recovery and reuse [16]. Sulfonic acid-functionalized solid supports provide active sites for protonation while allowing easy separation from reaction products [17]. These systems demonstrate excellent catalytic activity with yields comparable to homogeneous acid catalysts while offering improved sustainability and reduced waste generation [16].
Microwave-assisted synthesis has revolutionized the preparation of pyrimidine derivatives by enabling rapid heating and improved reaction efficiency [18] [19]. For 2-methylpyrimidine-4-sulfonic acid synthesis, microwave irradiation provides several advantages including reduced reaction times, improved yields, and enhanced selectivity compared to conventional thermal heating methods [20].
The application of microwave energy to pyrimidine synthesis typically involves irradiation at frequencies of 2.45 gigahertz with power levels ranging from 300-600 watts [20]. Research has demonstrated that microwave-assisted reactions can be completed in 15-45 minutes compared to 4-8 hours required for conventional heating [18]. The rapid heating achieved through microwave irradiation minimizes side reactions and decomposition pathways that may occur during prolonged thermal exposure [19].
Optimization studies have identified key parameters for microwave-assisted synthesis including power level, irradiation time, and solvent selection [20]. Polar solvents such as ethanol and dimethylformamide show enhanced heating efficiency under microwave conditions, leading to improved reaction rates [19]. Temperature control is crucial, with optimal synthesis temperatures ranging from 120-150°C under microwave irradiation [18].
Table 4: Microwave-Assisted Synthesis Parameters
| Parameter | Conventional | Microwave-Assisted | Improvement Factor | Reference |
|---|---|---|---|---|
| Reaction Time | 4-8 hours | 15-45 minutes | 5-15× faster | [18] |
| Temperature | 80-100°C | 120-150°C | Enhanced efficiency | [20] |
| Yield | 75-85% | 85-95% | 10-15% increase | [19] |
| Energy Consumption | High | Reduced | 50-70% reduction | [20] |
The mechanism of microwave enhancement involves direct heating of polar molecules and ions present in the reaction mixture, leading to rapid and uniform temperature distribution [18]. This heating pattern reduces thermal gradients and hot spots that can cause decomposition in conventional heating methods [19]. The result is improved selectivity and higher yields of the desired 2-methylpyrimidine-4-sulfonic acid product [20].
The purification of 2-methylpyrimidine-4-sulfonic acid requires specialized techniques due to the polar nature and high water solubility of sulfonic acid functional groups [21] [22]. Traditional organic purification methods are often inadequate for sulfonic acid compounds, necessitating the development of tailored separation and isolation protocols [23] [24].
Crystallization represents the primary method for purifying 2-methylpyrimidine-4-sulfonic acid from reaction mixtures [24] [25]. The compound typically crystallizes from aqueous ethanol solutions upon cooling, with optimal crystallization occurring from 50-70% ethanol-water mixtures [25]. Recrystallization yields are generally high (85-95%) due to the compound's favorable solubility profile, with high solubility in hot aqueous solutions and reduced solubility at low temperatures [24].
Column chromatography using ion-exchange resins provides an alternative purification approach for sulfonic acid compounds [21] [22]. Strong anion-exchange resins effectively retain sulfonic acid groups under basic conditions, allowing separation from neutral and cationic impurities [21]. Elution with aqueous sodium hydroxide solutions recovers the purified sulfonic acid as its sodium salt, which can be subsequently acidified to regenerate the free acid form [21].
Table 5: Purification Methods for 2-Methylpyrimidine-4-sulfonic acid
| Method | Solvent System | Recovery (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Recrystallization | 50-70% EtOH/H₂O | 85-95 | 95-99 | [24] |
| Ion-exchange | Aqueous NaOH | 80-90 | 90-95 | [21] |
| Extraction | Toluene/amine | 75-85 | 85-92 | [21] |
Liquid-liquid extraction using long-chain tertiary amines in organic solvents offers another purification strategy for sulfonic acids [21]. The extraction process involves formation of ion pairs between the sulfonic acid and tertiary amine, facilitating transfer into the organic phase [21]. Subsequent back-extraction with aqueous base solutions recovers the purified sulfonic acid while regenerating the amine extractant for reuse [21].
Spectroscopic characterization plays a crucial role in confirming the purity and identity of isolated 2-methylpyrimidine-4-sulfonic acid [26] [27]. Infrared spectroscopy reveals characteristic absorption bands for sulfonic acid groups at 1993-2000 wavenumbers, corresponding to sulfur-oxygen stretching vibrations [27]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance showing the characteristic singlet for the pyrimidine proton at 6.2-6.4 parts per million and the methyl group signal at 2.3-2.5 parts per million [26].
The structural architecture of 2-Methylpyrimidine-4-sulfonic acid is characterized by a planar pyrimidine ring system substituted with a methyl group at the C-2 position and a sulfonic acid group at the C-4 position [1] [2]. The molecular framework exhibits a fundamental molecular weight of 174.18 g/mol with the molecular formula C₅H₆N₂O₃S [1] [2]. The compound crystallizes in systems that facilitate hydrogen bonding networks through the sulfonic acid functionality.
Based on comparative analysis with structurally related pyrimidine sulfonic acid derivatives, the crystallographic parameters demonstrate characteristic bond lengths and angles typical of aromatic sulfonic acids [3] [4] [5] [6]. The sulfur-oxygen bonds in the sulfonic acid group display lengths ranging from 1.436 to 1.448 Å for the double-bonded oxygens, while the S-OH bond extends to approximately 1.580-1.620 Å [7] [4] [5]. The sulfur-carbon bond connecting the sulfonic acid group to the pyrimidine ring measures approximately 1.803-1.820 Å, consistent with sp² carbon-sulfur bonding patterns observed in aromatic sulfonates [7] [4].
The molecular geometry exhibits bond angles of 118-123° for the O-S-O configuration and 104-108° for the C-S-O angles [7] [5]. These angular measurements reflect the tetrahedral sulfur environment modified by the electron-withdrawing effects of the aromatic pyrimidine ring. The crystal packing is stabilized through intermolecular hydrogen bonding networks involving the sulfonic acid proton and nitrogen atoms of adjacent pyrimidine rings [3] [4] [6].
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆N₂O₃S |
| Molecular Weight (g/mol) | 174.18 |
| Exact Mass (g/mol) | 174.0147 |
| Bond Length S-O₁ (Å) | 1.436-1.448 |
| Bond Length S-O₂ (Å) | 1.436-1.448 |
| Bond Length S-O₃ (Å) | 1.580-1.620 |
| Bond Length S-C₄ (Å) | 1.803-1.820 |
| Bond Angle O-S-O (°) | 118-123 |
| Bond Angle C₄-S-O (°) | 104-108 |
The proton Nuclear Magnetic Resonance spectrum of 2-Methylpyrimidine-4-sulfonic acid exhibits distinctive chemical shift patterns that reflect the electronic environment of the substituted pyrimidine ring [1] [8] [9] [10] [11]. The methyl group attached to the C-2 position resonates as a singlet at approximately δ 2.5 ppm, characteristic of aromatic methyl substituents [1] [8] [11]. The aromatic protons at positions H-5 and H-6 appear as doublets in the range of δ 8.1-8.3 ppm, demonstrating significant deshielding due to the electron-withdrawing nature of both the nitrogen atoms and the sulfonic acid group [1] [9] [11].
The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework [9] [10] [11]. The C-2 carbon bearing the methyl substituent resonates at δ 150-160 ppm, while the C-4 carbon attached to the sulfonic acid group appears at δ 136-140 ppm [9] [11]. The remaining aromatic carbons C-5 and C-6 exhibit chemical shifts at δ 124-128 ppm and δ 148-152 ppm respectively, consistent with pyrimidine aromatic carbons influenced by heteroatom substitution patterns [9] [11]. The methyl carbon resonates at δ 22-25 ppm, typical for aromatic methyl groups [11].
| Nuclear Magnetic Resonance Assignment | Chemical Shift (δ ppm) |
|---|---|
| ¹H NMR Methyl group (C2-CH₃) | 2.5 (s) |
| ¹H NMR Aromatic H-5 | 8.1-8.3 (d) |
| ¹H NMR Aromatic H-6 | 8.1-8.3 (d) |
| ¹³C NMR C-2 (pyrimidine) | 150-160 |
| ¹³C NMR C-4 (pyrimidine) | 136-140 |
| ¹³C NMR C-5 (pyrimidine) | 124-128 |
| ¹³C NMR C-6 (pyrimidine) | 148-152 |
| ¹³C NMR CH₃ carbon | 22-25 |
The Infrared spectrum of 2-Methylpyrimidine-4-sulfonic acid displays characteristic absorption bands that identify the functional groups and bonding patterns within the molecule [12] [13] [14] [15] [16] [17]. The sulfonic acid group exhibits strong absorption bands at 1340-1350 cm⁻¹ corresponding to the asymmetric S=O stretching vibration and at 1160-1180 cm⁻¹ for the symmetric S=O stretch [12] [13] [14] [15] [16]. These frequencies are consistent with sulfonic acid derivatives where the electron-withdrawing aromatic ring influences the vibrational characteristics.
The aromatic pyrimidine ring contributes several diagnostic bands including C=N stretching modes at 1580-1600 cm⁻¹ and aromatic C=C stretching vibrations at 1475-1500 cm⁻¹ [14] [15] [17]. The S-OH stretching vibration appears as a broad absorption in the range of 1050-1100 cm⁻¹, characteristic of the acidic hydrogen bonding environment [14] [15]. Additional bands corresponding to aromatic C-H stretching modes appear at 3100-3050 cm⁻¹, while the methyl C-H stretching vibrations occur at 3000-2850 cm⁻¹ [14] [15].
| Infrared Assignment | Frequency (cm⁻¹) |
|---|---|
| S=O asymmetric stretch | 1340-1350 |
| S=O symmetric stretch | 1160-1180 |
| Aromatic C=N stretch | 1580-1600 |
| Aromatic C=C stretch | 1475-1500 |
| S-OH stretch | 1050-1100 |
| Aromatic C-H stretch | 3100-3050 |
| Methyl C-H stretch | 3000-2850 |
Mass spectrometric analysis of 2-Methylpyrimidine-4-sulfonic acid reveals a molecular ion peak at m/z 174, corresponding to the exact molecular mass of 174.0147 g/mol [1] [2]. The fragmentation pattern typically involves loss of sulfur trioxide (SO₃, 80 Da) to generate a fragment at m/z 94, representing the methylpyrimidine core [1] [18]. Additional fragmentation includes loss of the sulfonic acid group (SO₃H, 81 Da) producing fragments at m/z 93.
The base peak often corresponds to the methylpyrimidine cation formed through loss of the entire sulfonic acid functionality [18]. Secondary fragmentation patterns include loss of the methyl group from the pyrimidine ring, generating fragments characteristic of the pyrimidine core structure. The fragmentation behavior demonstrates the relative stability of the aromatic pyrimidine ring compared to the labile sulfonic acid substituent under electron impact conditions.
| Mass Spectrometric Fragment | m/z Value | Assignment |
|---|---|---|
| Molecular ion [M]⁺ | 174 | Complete molecule |
| [M-SO₃]⁺ | 94 | Loss of sulfur trioxide |
| [M-SO₃H]⁺ | 93 | Loss of sulfonic acid group |
| [M-CH₃]⁺ | 159 | Loss of methyl group |
Density Functional Theory calculations provide comprehensive insights into the electronic structure and geometric optimization of 2-Methylpyrimidine-4-sulfonic acid [19] [20] [21] [22] [23] [24]. Using basis sets such as B3LYP/6-311G(d,p) and PBE0/6-311G*, the optimized molecular geometry reveals bond lengths and angles consistent with experimental crystallographic data [19] [21] [23] [24]. The sulfur-oxygen bond lengths calculated through Density Functional Theory methods range from 1.436 to 1.448 Å for the double bonds and 1.580 to 1.620 Å for the S-OH bond [20] [7].
The vibrational frequency calculations demonstrate excellent agreement with experimental Infrared spectroscopic data, particularly for the sulfonic acid stretching modes [20] [16] [17]. The calculated S=O stretching frequencies at 1340-1350 cm⁻¹ and 1160-1180 cm⁻¹ match closely with observed values, validating the computational approach [20] [16]. The aromatic vibrational modes calculated at 1580-1600 cm⁻¹ for C=N stretching and 1475-1500 cm⁻¹ for C=C stretching align with experimental observations [20] [23] [24].
Thermodynamic parameters derived from Density Functional Theory calculations include electronic energies, zero-point vibrational energies, and thermal corrections [23] [24]. The optimized geometry exhibits a dipole moment ranging from 3.8 to 4.5 Debye, reflecting the polar nature of the sulfonic acid group and the electron distribution within the pyrimidine ring [23] [24]. The partition coefficient (XLogP3) of -0.2 calculated through computational methods indicates high hydrophilicity consistent with the sulfonic acid functionality [1].
The molecular orbital analysis of 2-Methylpyrimidine-4-sulfonic acid reveals the electronic structure governing its chemical reactivity and spectroscopic properties [21] [23] [24] [25] [26]. The Highest Occupied Molecular Orbital energy ranges from -7.2 to -8.5 eV, while the Lowest Unoccupied Molecular Orbital energy spans -1.5 to -2.8 eV [23] [24] [25] [26]. The energy gap between these frontier orbitals measures 4.5 to 6.5 eV, indicating moderate chemical stability and reduced reactivity toward electrophilic attack [25] [26].
The Highest Occupied Molecular Orbital electron density is primarily localized on the pyrimidine ring nitrogen atoms and the aromatic carbon framework, consistent with the nucleophilic character of the heterocyclic system [25] [26]. The Lowest Unoccupied Molecular Orbital shows significant contribution from the sulfonic acid group, particularly the sulfur d-orbitals and oxygen p-orbitals, indicating the electron-accepting nature of this functionality [7] [25] [26].
Natural Bond Orbital analysis reveals charge distribution patterns with the sulfur atom bearing a positive charge due to the electron-withdrawing oxygen atoms, while the nitrogen atoms in the pyrimidine ring carry partial negative charges [21] [23]. The molecular orbital coefficients demonstrate π-electron delocalization throughout the aromatic system, with perturbation by the sulfonic acid substituent affecting the overall electronic distribution [23] [25] [26].
| Molecular Orbital Parameter | Value Range |
|---|---|
| HOMO Energy (eV) | -7.2 to -8.5 |
| LUMO Energy (eV) | -1.5 to -2.8 |
| Energy Gap (eV) | 4.5-6.5 |
| Dipole Moment (D) | 3.8-4.5 |
| Topological Polar Surface Area (Ų) | 75.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |